![molecular formula C22H26N2O4 B2718610 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide CAS No. 1788560-68-8](/img/structure/B2718610.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide” is a complex organic compound. The properties and molecular structure of complexes containing the amine group are of interest as their complexes with transition metal exhibit superior activity as catalysts in polymerizations .
Synthesis Analysis
The synthesis of similar compounds involves a condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis
The 1,3-dioxolane ring is almost co-planar with its attached benzene ring [dihedral angle = 1.3(1)° and 3.2(2)°], respectively. Each molecule is not planar, the dihedral angles between the two benzene ring are 42.4(1)° and 19.7(1)° in each molecule, respectively .Chemical Reactions Analysis
The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals (δ: 7.94–6.05 and 7.83–6.06) for 4 and 5, respectively .Physical And Chemical Properties Analysis
The 1,3-dioxolane ring is almost co-planar with its attached benzene ring [dihedral angle = 1.3(1)° and 3.2(2)°], respectively. Each molecule is not planar, the dihedral angles between the two benzene ring are 42.4(1)° and 19.7(1)° in each molecule, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide, due to its complex structure, has been the focus of various synthetic and characterization studies aimed at understanding its chemical properties and potential applications. The synthesis of related compounds often involves multi-step reactions, including the use of Suzuki–Miyaura coupling reactions, and methodologies for introducing azepane and carboxamide functionalities. For instance, the practical synthesis of orally active CCR5 antagonists demonstrates the intricacies involved in manipulating similar structural frameworks, highlighting the potential for creating molecules with specific biological activities (Ikemoto et al., 2005).
Supramolecular Chemistry and Packing Motifs
Studies on compounds with similar chemical structures have explored their ability to form supramolecular structures. For example, the formation of π-stacked rods encased in triply helical hydrogen-bonded amide strands illustrates the compound's potential to contribute to the development of new materials with unique properties, such as columnar liquid crystals (Lightfoot et al., 1999).
Antimicrobial Properties
The synthesis of derivatives incorporating the benzo[d][1,3]dioxol framework and their evaluation for antimicrobial properties signify the biological relevance of such compounds. By modifying the chemical structure to include different substituents, researchers have assessed their effectiveness against various bacterial and fungal strains, potentially leading to new antimicrobial agents (Talupur et al., 2021).
Novel Formation and Reactivity
Research into the reactivity of related molecules has uncovered novel pathways for forming N-acyl-derivatives, such as the unique formation of N-acyl-3,4-dihydro-1H-2,1-benzoxazines and N-acyl-4,5-dihydro-1H,3H-2.1-benzoxazepine. These findings open up new avenues for creating compounds with potential pharmacological applications (Glover et al., 1984).
Pharmacological Potential
The synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, which share structural similarities with N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide, have shown significant anti-inflammatory and analgesic activities. This suggests that modifications to the core structure could yield compounds with desirable pharmacological properties (Muchowski et al., 1985).
Wirkmechanismus
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-26-19-8-6-17(7-9-19)18-4-2-3-11-24(14-18)22(25)23-13-16-5-10-20-21(12-16)28-15-27-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPOTDGSXJMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

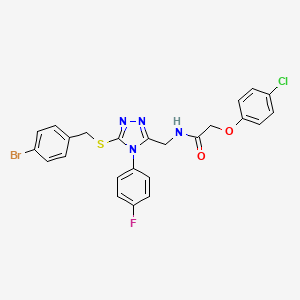
![4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2718528.png)
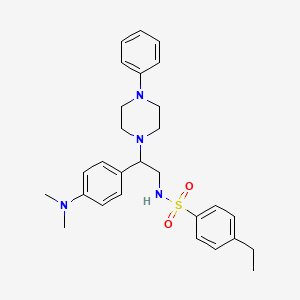
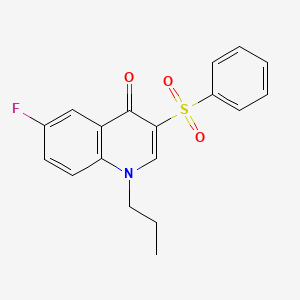
![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)
![2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/no-structure.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2718533.png)
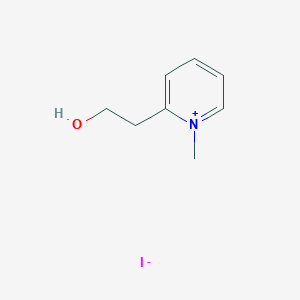
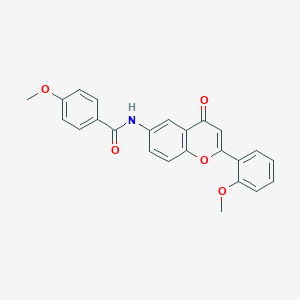
![benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2718540.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2718542.png)


![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)